1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine
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Overview
Description
1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with mesityl and sulfonyl groups, along with ethoxy and isopropylphenyl moieties. Its intricate structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation, where mesitylene reacts with the piperazine derivative in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Ethoxy and Isopropylphenyl Substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or isopropylphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The piperazine ring may interact with receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine can be compared with similar compounds such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-mesitylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-[(4-Ethoxyphenyl)sulfonyl]-4-mesitylpiperazine: Lacks the isopropyl group, affecting its reactivity and properties.
1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-phenylpiperazine: Substitutes the mesityl group with a phenyl group, altering its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H34N2O3S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C24H34N2O3S/c1-7-29-23-9-8-21(16-22(23)17(2)3)30(27,28)26-12-10-25(11-13-26)24-19(5)14-18(4)15-20(24)6/h8-9,14-17H,7,10-13H2,1-6H3 |
InChI Key |
XODCATXMCKKXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3C)C)C)C(C)C |
Origin of Product |
United States |
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